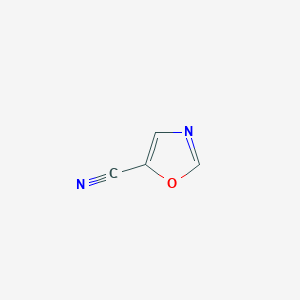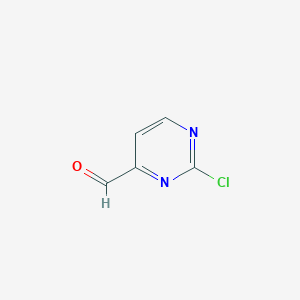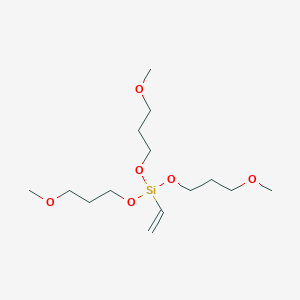
6-Chloro-5-methylpyridine-2-carboxylic acid
Descripción general
Descripción
6-Chloro-5-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a process for the preparation of 2-chloro-5-chloromethyl-pyridine involves reacting a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent .Molecular Structure Analysis
The InChI code for 6-Chloro-5-methylpyridine-2-carboxylic acid is 1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
6-Chloro-5-methylpyridine-2-carboxylic acid is a solid substance with a molecular weight of 171.58 . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
A study by Feng et al. (2010) introduced an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid, demonstrating the potential of ionic liquids in facilitating electrochemical reactions under mild conditions, with high yield and selectivity. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to synthesizing nicotinic acid derivatives Electrochimica Acta.
Synthesis of Tridentate Ligands
Charbonnière et al. (2001) described the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid starting from 5′-methyl-6-bromo-2,2′-bipyridine. This process allows for the functionalization of bipyridine derivatives to form mono-, bis-, and tris-tridentate ligands suitable for complexing lanthanide(III) cations. Such ligands are crucial in developing luminescent materials and in medicinal chemistry for diagnostic and therapeutic applications Tetrahedron Letters.
Hydrogen Bonding in Hydroxytrichloropicolinic Acids
Irvine et al. (2008) explored the structures of hydroxytrichloropicolinic acids through NMR analysis, showcasing the use of the one-bond chlorine-isotope effect for identifying chlorinated carbons. This study provides insight into the structural analysis and identification of chlorinated organic compounds, which is essential for understanding their chemical behavior and potential applications Magnetic Resonance in Chemistry.
Hydrogen Bonded Ions in Tetrachlorophthalic Acids
Waddell et al. (2011) reported on the hydrogen bonding in 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate, forming a two-dimensional network of hydrogen-bonded ions. This study emphasizes the significance of hydrogen bonding in designing crystalline materials with specific properties, which can be utilized in pharmaceuticals and material science Acta Crystallographica Section C.
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJURQGGWNOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592799 | |
| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylpyridine-2-carboxylic acid | |
CAS RN |
1166828-13-2 | |
| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)



![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)





